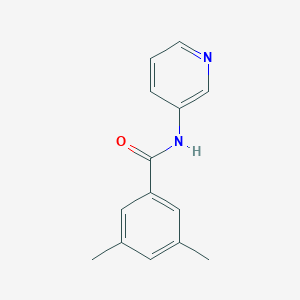![molecular formula C24H21N5OS B269873 N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide, also known as ECA, is a chemical compound that has been studied for its potential applications in scientific research. ECA is a heterocyclic compound that contains both a carbazole and a triazole ring, which gives it unique properties that make it suitable for use in various fields of research.
作用機序
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells. N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its cytotoxic effects on cancer cells.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects in cells. It has been shown to induce apoptosis, or cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro. N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of using N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide in lab experiments is its high fluorescence intensity, which makes it a useful tool for detecting and imaging biological molecules. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential as a combination therapy with other cancer drugs.
Another area of interest is its potential as a fluorescent probe for detecting and imaging biological molecules. Further studies are needed to optimize its fluorescence properties and to develop new imaging techniques that utilize N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide.
In conclusion, N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent and imaging probe.
合成法
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide involves a multistep process that starts with the reaction of 9-ethylcarbazole with 2-bromoacetic acid to form 9-ethyl-9H-carbazole-3-carboxylic acid. This intermediate is then reacted with thionyl chloride to form 9-ethyl-9H-carbazole-3-carbonyl chloride, which is then reacted with 1-phenyl-1H-1,2,4-triazole-5-thiol to form N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide.
科学的研究の応用
N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide has been studied for its potential applications in various fields of scientific research. One area of interest is its potential as a fluorescent probe for detecting and imaging biological molecules. N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide has been shown to have high fluorescence intensity and good photostability, making it a promising candidate for use in fluorescence imaging.
Another area of interest is its potential as a therapeutic agent for the treatment of cancer. N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide has been shown to have cytotoxic effects on cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment.
特性
製品名 |
N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C24H21N5OS |
分子量 |
427.5 g/mol |
IUPAC名 |
N-(9-ethylcarbazol-3-yl)-2-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H21N5OS/c1-2-28-21-11-7-6-10-19(21)20-14-17(12-13-22(20)28)27-23(30)15-31-24-25-16-26-29(24)18-8-4-3-5-9-18/h3-14,16H,2,15H2,1H3,(H,27,30) |
InChIキー |
CDRDEQQLUPKFHY-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC=NN3C4=CC=CC=C4)C5=CC=CC=C51 |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC=NN3C4=CC=CC=C4)C5=CC=CC=C51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B269791.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B269839.png)
![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)
![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)